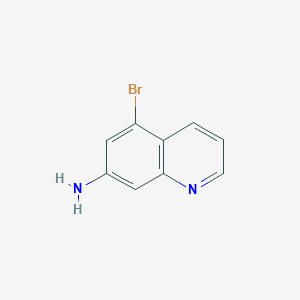

5-Bromoquinolin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromoquinolin-7-amine: is a heterocyclic aromatic amine with the molecular formula C9H7BrN2 . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom at the 5th position and an amine group at the 7th position makes this compound particularly interesting for various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-7-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 7-aminoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromoquinolin-7-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Nitroquinoline derivatives.

Reduction Products: Aminoquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromoquinolin-7-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-cancer, anti-microbial, and anti-inflammatory agents .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .

Mecanismo De Acción

The mechanism of action of 5-Bromoquinolin-7-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives .

Comparación Con Compuestos Similares

- 7-Bromoquinolin-5-amine

- 5-Chloroquinolin-7-amine

- 5-Fluoroquinolin-7-amine

Comparison: 5-Bromoquinolin-7-amine is unique due to the specific positioning of the bromine atom and the amine group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic effects, making it suitable for specific applications in synthesis and medicinal chemistry .

Actividad Biológica

5-Bromoquinolin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

This compound (CAS Number: 1934465-17-4) is characterized by its molecular formula C9H7BrN2 and a molecular weight of approximately 215.07 g/mol. The presence of the bromine atom at the 5-position of the quinoline ring enhances its chemical reactivity and biological activity, making it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound typically involves the bromination of quinoline derivatives followed by amination reactions. Various methods have been reported, including:

- Bromination : Using reagents such as N-bromosuccinimide (NBS) to introduce the bromine atom.

- Amination : Employing nucleophilic amination techniques to attach the amino group at the 7-position.

These synthetic pathways allow for the modification of the quinoline structure to enhance biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Klebsiella pneumoniae and Salmonella typhi, reporting minimum inhibitory concentration (MIC) values ranging from 0.80 to 1.00 mg/mL, demonstrating promising antibiotic potential .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Klebsiella pneumoniae | 0.80 - 1.00 |

| Salmonella typhi | 0.80 - 1.00 |

Antimalarial Activity

This compound and its analogs have been studied for their antimalarial properties, particularly against drug-resistant strains of Plasmodium falciparum. Modifications to the quinoline structure have shown varying degrees of potency, with some derivatives exhibiting significant activity against chloroquine-resistant strains .

Table 2: Antimalarial Potency of Quinoline Derivatives

| Compound | Strain Tested | EC50 (nM) |

|---|---|---|

| This compound | CQ-sensitive (3D7) | 9 |

| CQ-resistant (K1) | >850 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within pathogens:

- Inhibition of Dihydropteroate Synthase (DHPS) : Similar to other quinoline derivatives, it may inhibit DHPS, a key enzyme in the folate biosynthesis pathway in bacteria .

- Interference with Plasmodium Metabolism : The compound's structure allows it to interfere with metabolic pathways in malaria parasites, potentially leading to cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study conducted on synthesized sulphonamide derivatives derived from quinoline showed that compounds containing the bromine substituent demonstrated enhanced antibacterial activity compared to their non-brominated counterparts .

- Cytotoxicity Assessment : In vitro cytotoxicity tests against mammalian cell lines revealed that while exhibiting antimicrobial properties, some derivatives maintained low cytotoxicity levels, indicating a favorable therapeutic index .

Propiedades

IUPAC Name |

5-bromoquinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNUGXMIWACQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.